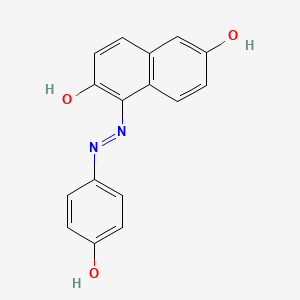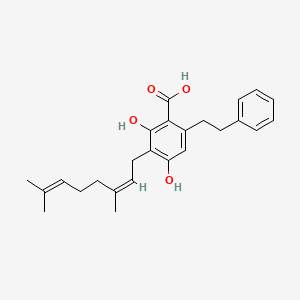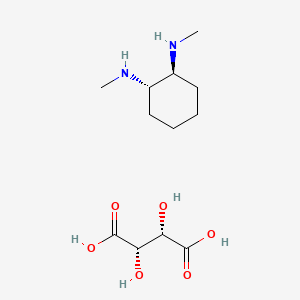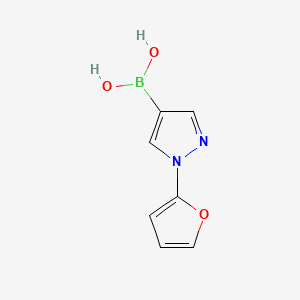
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol is an azo compound, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is notable for its vibrant color properties, making it a valuable dye in various industrial applications. Azo compounds, including this compound, are widely used in the textile, food, and cosmetic industries due to their stability and intense coloration.
Preparation Methods
The synthesis of 1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol typically involves a diazonium coupling reaction. The process begins with the formation of a diazonium salt from 4-aminophenol. This intermediate is then coupled with naphthalen-2-ol under alkaline conditions to yield the target azo compound . The reaction conditions are crucial, with temperatures maintained below 10°C to prevent the decomposition of the diazonium salt .
Industrial production methods often scale up this process, ensuring consistent quality and yield. The use of continuous flow reactors and automated control systems helps maintain the precise reaction conditions required for optimal production.
Chemical Reactions Analysis
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in dye synthesis.
Reduction: Reduction of the azo group can yield corresponding amines, which can further participate in various organic reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol has diverse applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound’s ability to bind to proteins and nucleic acids makes it useful in staining techniques for microscopy.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol involves its interaction with biological molecules through hydrogen bonding and π-π interactions. The azo group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various molecular pathways, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol can be compared with other azo compounds such as 4-(4-Hydroxyphenylazo)benzoic acid and 4-(4-Hydroxyphenylazo)calix6arene . While these compounds share the azo group, their unique structural features confer different properties and applications. For instance, 4-(4-Hydroxyphenylazo)benzoic acid is often used in pharmaceutical formulations, whereas 4-(4-Hydroxyphenylazo)calix6arene finds applications in supramolecular chemistry.
Properties
CAS No. |
47141-26-4 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
1-[(4-hydroxyphenyl)diazenyl]naphthalene-2,6-diol |
InChI |
InChI=1S/C16H12N2O3/c19-12-4-2-11(3-5-12)17-18-16-14-7-6-13(20)9-10(14)1-8-15(16)21/h1-9,19-21H |
InChI Key |
AKAPJADGYIGRPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085456.png)
![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)


![3-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14085485.png)


![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085502.png)
![2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B14085506.png)
![5-(4-methoxyphenyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14085515.png)
![7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085523.png)


![4-(4-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14085532.png)
